4-Chloro-3-sulfamoylbenzoyl chloride
CAS No.: 70049-77-3
VCID: VC0195224
Molecular Formula: C7H5Cl2NO3S
Molecular Weight: 254.09 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | 4-Chloro-3-sulfamoylbenzoyl chloride, with the CAS number 70049-77-3, is a chemical compound primarily utilized as an intermediate in the synthesis of pharmaceuticals . It plays a significant role in the production of indapamide, a diuretic used in the treatment of hypertension . The synthesis of indapamide involves the reaction of 4-Chloro-3-sulfamoylbenzoyl chloride with 1-amino-2,3-dihydro-2-methyl-1H-indole, offering a high-yield and efficient production method. Beyond pharmaceutical applications, it serves as a precursor in the synthesis of various agrochemicals, particularly herbicides, where sulfonamide derivatives exhibit weed control properties. Additionally, this compound finds use in the production of surfactants and polymers, contributing to the development of materials with enhanced durability and resistance to environmental factors. The compound undergoes several chemical reactions, including nucleophilic substitution, amidation, and hydrolysis. Nucleophilic substitution can occur due to the presence of the chloro group, while amidation involves reactions with amines to form amides. Hydrolysis, in the presence of water, leads to the formation of 4-chloro-3-sulfamoylbenzoic acid. In terms of safety, 4-Chloro-3-sulfamoylbenzoyl chloride is classified as a substance causing serious eye damage and skin sensitization, requiring careful handling and appropriate safety measures . Another related compound is 4-chloro-3-sulfamoylbenzoic acid hydrazide, which is associated with pharmaceutical compositions . 4-Chloro-3-(methylsulfamoyl)benzoyl chloride is employed as a starting material in the preparation of certain chemical processes . |
---|---|
CAS No. | 70049-77-3 |
Product Name | 4-Chloro-3-sulfamoylbenzoyl chloride |
Molecular Formula | C7H5Cl2NO3S |
Molecular Weight | 254.09 g/mol |
IUPAC Name | 4-chloro-3-sulfamoylbenzoyl chloride |
Standard InChI | InChI=1S/C7H5Cl2NO3S/c8-5-2-1-4(7(9)11)3-6(5)14(10,12)13/h1-3H,(H2,10,12,13) |
Standard InChIKey | SCYSJFKWFQZRJW-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(=O)Cl)S(=O)(=O)N)Cl |
Canonical SMILES | C1=CC(=C(C=C1C(=O)Cl)S(=O)(=O)N)Cl |
Appearance | 166-172°C |
Purity | > 95% |
Synonyms | 4-Chloro-3-Sulfamoylbenzoyl Chloride |
PubChem Compound | 3017979 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume